Cas no 2035023-43-7 (3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine)
![3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine structure](https://ja.kuujia.com/scimg/cas/2035023-43-7x500.png)
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine 化学的及び物理的性質
名前と識別子
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- 3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine
- (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine
- 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
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- インチ: 1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+
- InChIKey: ZYLCUWYUIUYVJG-JLHYYAGUSA-N
- ほほえんだ: S(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=C([H])C([H])=NN=1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 512
- トポロジー分子極性表面積: 80.8
- 疎水性パラメータ計算基準値(XlogP): 2
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0499-5μmol |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-3mg |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-15mg |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-5mg |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-2mg |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-2μmol |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-10μmol |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-1mg |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-50mg |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6490-0499-20μmol |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine |
2035023-43-7 | 20μmol |
$79.0 | 2023-09-08 |
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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6. Book reviews
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazineに関する追加情報
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine: A Comprehensive Overview
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine, a compound with the CAS number 2035023-43-7, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines a pyridazine core with a piperidine ring and a sulfonyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The pyridazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, is a key feature of this compound. Pyridazine derivatives are known for their unique electronic properties, which make them valuable in various chemical reactions and as building blocks for more complex structures. The piperidine ring, on the other hand, introduces flexibility and additional functional groups that can be exploited for further chemical modifications.
Recent studies have highlighted the importance of sulfonyl groups in medicinal chemistry. These groups are known to enhance the stability and bioavailability of compounds, making them attractive for drug development. In the case of 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine, the sulfonyl group is attached to a phenylethene moiety, which adds another layer of complexity to the molecule's structure. This arrangement not only increases the molecule's hydrophobicity but also enhances its ability to interact with biological targets.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to inhibit certain enzymes and receptors, which could make it a candidate for treating various diseases. For instance, recent studies have shown that derivatives of this compound exhibit promising activity against cancer cells, suggesting its potential in oncology research.
In addition to its biological applications, 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine has also been studied for its electronic properties. The combination of the pyridazine core and the sulfonyl group creates a molecule with unique redox characteristics, making it a potential candidate for use in organic electronics. This dual functionality underscores the versatility of this compound and highlights its importance in both medicinal and materials chemistry.
The synthesis of this compound involves a series of carefully designed reactions that highlight the skill required in organic synthesis. Researchers have developed efficient methods to construct the piperidine ring and attach the sulfonyl group in a controlled manner. These methods not only ensure high yields but also allow for further modifications to tailor the molecule's properties for specific applications.
Looking ahead, the future of 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yloxy)pyridazine lies in its continued exploration across multiple disciplines. Its role as a lead compound in drug discovery, combined with its potential in materials science, makes it a molecule to watch in the coming years. As researchers delve deeper into its properties and applications, new insights are sure to emerge, further solidifying its place in modern chemistry.
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